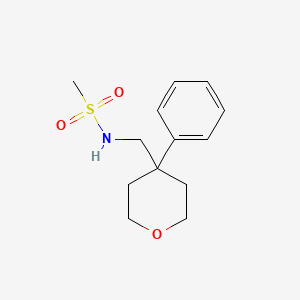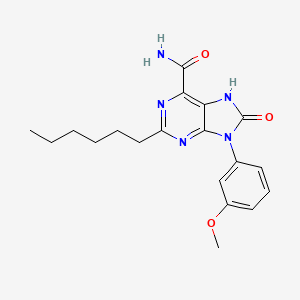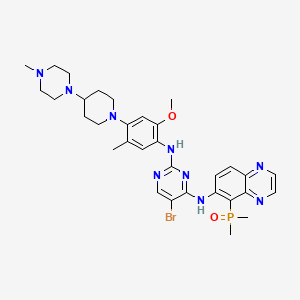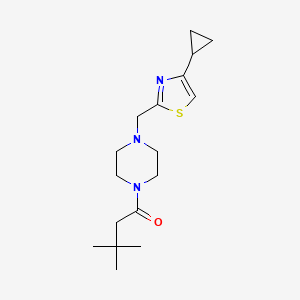
Alatolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allantoin is a naturally-occurring chemical compound found in many living organisms, including plants and animals . It is renowned for its calming, hydrating, and skin-enhancing attributes and is frequently integrated into skincare and cosmetic items .
Synthesis Analysis
Allantoin is one of the well-known azaheterocycles in the imidazolidinone series, specifically the hydantoins . While manufacturers can extract allantoin from plants, they prefer making it from urea and glyoxylic acid .Molecular Structure Analysis
Allantoin is a diureide of glyoxylic acid that is produced from uric acid . It is a major metabolic intermediate in most organisms . In its pure form, it is a white, odorless powder .Chemical Reactions Analysis
Allantoin operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair .Physical And Chemical Properties Analysis
Allantoin is a white, odorless powder . It has keratolytic, moisturizing, calming, and anti-irritant qualities . It also promotes epidermal cell renewal and hastens the healing of wounds .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Transformation
- Chemical Structure of Alatolin: Alatol, a hexahydroxy C15-compound, was derived from this compound, a nonbasic polyester from Euonymus alatus. This transformation, involving ten steps, provided proof of alatol's structure (Sugiura et al., 1982).
Therapeutic Potential in Disease Treatment
- Anti-Inflammatory Activity: Alantolactone (ALA), a form of this compound, showed significant anti-inflammatory effects in a mouse model of colitis. It suppressed pro-inflammatory mediators, including NF-κB activation (Ren et al., 2019).
- Anticancer Properties: ALA inhibited breast cancer growth by blocking VEGFR2 signaling, demonstrating antiangiogenic activity (Liu et al., 2018).
- Liver Cancer Treatment: ALA induced apoptosis in HepG2 liver cancer cells through ROS-mediated suppression of AKT signaling and inhibition of mitophagy (Kang et al., 2019).
Pharmacokinetic Properties
- Bioavailability and Metabolism: ALA from Inula helenium showed high body clearance and low oral bioavailability in rats due to extensive hepatic metabolism and low stability in gastrointestinal fluids (Lee et al., 2016).
Mechanisms of Action in Various Conditions
- Neuroprotective Effects: ALA attenuates oxidative stress and inflammation, contributing to its neuroprotective activity (Liu et al., 2021).
- Epilepsy Management: Alpha-lactoalbumin (ALAC), a whey protein rich in tryptophan, showed potential activity in rodent models of epileptogenesis (Russo et al., 2012).
- Oocyte Maturation and Embryo Development: Alpha-linolenic acid (ALA) in IVM media influenced oocyte maturation and embryo development in prepubertal sheep oocytes (Ghaffarilaleh et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-7,12-diacetyloxy-6-(acetyloxymethyl)-5,8-dibenzoyloxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44O13/c1-24-22-31(52-37(46)28-16-10-7-11-17-28)34(54-39(48)30-20-14-9-15-21-30)41(23-49-25(2)43)36(51-27(4)45)33(53-38(47)29-18-12-8-13-19-29)32-35(50-26(3)44)42(24,41)55-40(32,5)6/h7-21,24,31-36H,22-23H2,1-6H3/t24-,31+,32-,33-,34+,35-,36-,41+,42-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHSCXCFVZJHPT-SHPXBDENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C2(C13C(C(C(C2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C)OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)

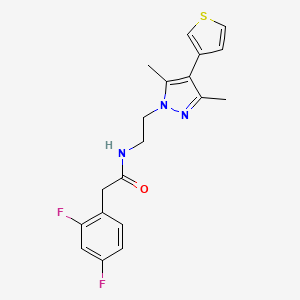


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2793063.png)

